ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
Description
Ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate is a pyrrole-based derivative featuring a sulfamoyl (-SO₂NH₂) group at the 4-position, methyl substituents at positions 3 and 5, and an ethyl ester at position 2. This compound is structurally distinguished by its sulfonamide moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-4-15-9(12)7-5(2)8(6(3)11-7)16(10,13)14/h11H,4H2,1-3H3,(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJCJRSHNNNRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate typically involves the condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines. This reaction is carried out in absolute boiling ethanol, often with the addition of catalysts such as zinc chloride. The reaction conditions may vary, but common solvents include toluene, dimethylformamide (DMF), and acetic acid (AcOH) under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to inhibit bacterial growth has been demonstrated .
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Sulfamoyl vs. Compared to the chlorosulfonyl analog (CAS 368869-88-9, MW 265.71), the sulfamoyl group replaces Cl with NH₂, reducing molecular weight by ~19.4 Da and enhancing hydrogen-bonding capacity .
- Halogenated Substituents : The fluoro-iodobenzoyl derivative () exhibits significant molecular weight (401.20 Da) and lipophilicity due to iodine (127 Da), making it suitable for applications in radiopharmaceuticals or imaging .
- Thiazole Carbamoyl : The thiazole moiety in introduces aromatic heterocyclic character, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to sulfonamides .
Pharmacological and Physicochemical Properties
- Bioisosterism : The sulfamoyl group in the target compound mimics carboxylic acids, improving membrane permeability and metabolic stability—a strategy widely employed in drug design .
- Biological Targets : Thiazole-containing analogs () may target microbial enzymes, while halogenated derivatives () could serve as probes for imaging or targeted therapies .
Biological Activity
Ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate is a heterocyclic compound with the molecular formula C9H14N2O4S. Its unique structure, featuring a pyrrole ring and a sulfamoyl group, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its potential therapeutic effects and mechanisms of action.
Chemical Structure and Synthesis
The compound is synthesized through several key steps:
- Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis method.
- Introduction of the Sulfamoyl Group : Achieved by reacting the pyrrole derivative with sulfamoyl chloride in the presence of a base.
- Esterification : The carboxylic acid group is esterified using ethanol and a catalytic acid like sulfuric acid.
This compound exhibits its biological effects primarily through enzyme inhibition. The sulfamoyl group mimics natural substrates, potentially leading to inhibition of specific enzymes involved in inflammatory responses and microbial growth. This interaction may modulate pathways critical to disease processes, particularly in inflammation and infection .
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial properties. This compound has been investigated for its ability to inhibit bacterial growth. In vitro studies have demonstrated significant activity against various strains of bacteria, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation markers in cellular models. The mechanism likely involves the inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
Antiviral Potential
Recent studies have explored the antiviral activity of similar pyrrole derivatives, indicating that modifications such as the sulfamoyl group can enhance efficacy against viral infections. While specific data on this compound is limited, its structural analogs have demonstrated activity against viruses such as herpes simplex virus (HSV) and coxsackievirus B .
Comparative Analysis with Related Compounds
A comparison with other pyrrole derivatives reveals that this compound stands out due to its unique combination of functional groups:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | Lacks sulfamoyl group | Less effective as an enzyme inhibitor |
| 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid | No ethyl ester | Reduced solubility and reactivity |
| This compound | Contains both sulfamoyl and ester groups | Enhanced enzyme inhibition and potential antimicrobial activity |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Antiviral Studies : Research on related compounds has indicated promising antiviral effects against HSV and coxsackievirus B, suggesting that this compound may exhibit similar properties .
- Anti-inflammatory Research : In cellular assays, related pyrrole derivatives have shown significant reductions in inflammatory cytokine production, indicating that this compound may provide therapeutic benefits in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
